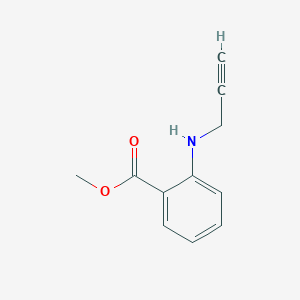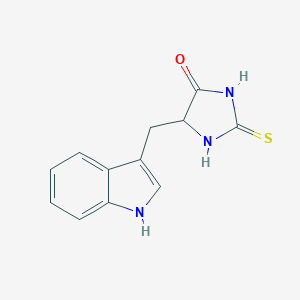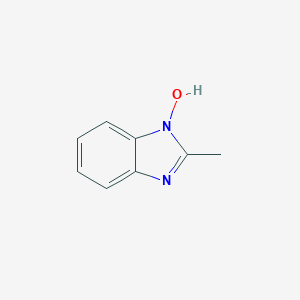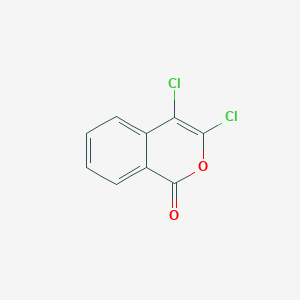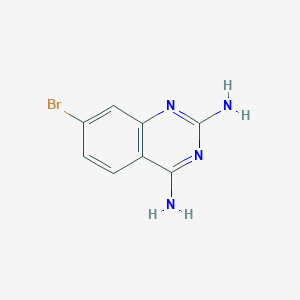
7-Bromo-2,4-diaminoquinazolina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DHFR-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of DHFR, EGFR, and HER2, providing insights into the design of new inhibitors with improved efficacy.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that overexpress EGFR and HER2.
Industry: It can be used in the development of new anticancer drugs and as a reference compound in drug discovery and development
Direcciones Futuras
Quinazoline derivatives like 7-Bromo-2,4-diaminoquinazoline have potential therapeutic applications. For instance, they have been identified as potential small-molecule inhibitors against Chikungunya and Ross River Viruses . These results led to the identification of a potential quinazoline candidate for future optimization that might act as a pan-alphavirus inhibitor .
Mecanismo De Acción
DHFR-IN-3 exerts its effects by inhibiting the activity of DHFR, EGFR, and HER2. The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides, leading to impaired DNA synthesis and cell proliferation. The inhibition of EGFR and HER2 disrupts signaling pathways involved in cell growth and survival, leading to cell cycle arrest and apoptosis .
Análisis Bioquímico
Biochemical Properties
It is known that 2,4-diaminoquinazoline derivatives can interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity.
Cellular Effects
Related 2,4-diaminoquinazoline derivatives have been shown to have significant effects on cellular processes . For instance, some 2,4-diaminoquinazoline derivatives have been found to inhibit viral replication, suggesting potential antiviral properties .
Molecular Mechanism
It is known that 2,4-diaminoquinazoline derivatives can interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Related 2,4-diaminoquinazoline derivatives have been studied for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 7-Bromo-2,4-diaminoquinazoline at different dosages in animal models have not been reported in the literature. Related 2,4-diaminoquinazoline derivatives have been studied in animal models .
Metabolic Pathways
2,4-diaminoquinazoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related 2,4-diaminoquinazoline derivatives have been studied for their transport and distribution .
Subcellular Localization
Related 2,4-diaminoquinazoline derivatives have been studied for their subcellular localization .
Métodos De Preparación
The synthesis of DHFR-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for DHFR-IN-3 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
DHFR-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
DHFR-IN-3 is unique in its ability to simultaneously inhibit DHFR, EGFR, and HER2, making it a valuable tool for studying the interplay between these targets. Similar compounds include:
Methotrexate: A classical DHFR inhibitor used in cancer therapy.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Trastuzumab: A HER2 inhibitor used in the treatment of HER2-positive breast cancer.
Compared to these compounds, DHFR-IN-3 offers the advantage of targeting multiple pathways simultaneously, which may enhance its therapeutic efficacy and reduce the likelihood of resistance development .
Propiedades
IUPAC Name |
7-bromoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBLOIRVSSESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160236 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137553-43-6 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




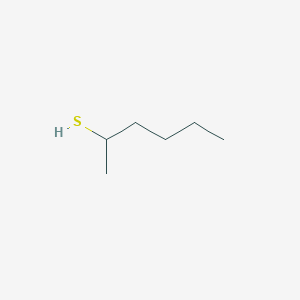
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
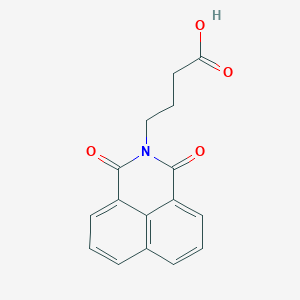
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)



